molecular formula C7H5BrF2Mg B14882755 2,3-Difluorobenzylmagnesium bromide, 0.25 M in Ether

2,3-Difluorobenzylmagnesium bromide, 0.25 M in Ether

Cat. No.: B14882755
M. Wt: 231.32 g/mol
InChI Key: JJZCZXKFVFGIKN-UHFFFAOYSA-M
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Description

2,3-Difluorobenzylmagnesium bromide, 0.25 M in Ether, is an organometallic compound commonly used in organic synthesis. It is a type of Grignard reagent, which is known for its reactivity with various electrophiles, making it a valuable tool in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Difluorobenzylmagnesium bromide is typically synthesized through the reaction of 2,3-difluorobenzyl bromide with magnesium metal in the presence of an ether solvent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:

2,3-Difluorobenzyl bromide+Magnesium2,3-Difluorobenzylmagnesium bromide\text{2,3-Difluorobenzyl bromide} + \text{Magnesium} \rightarrow \text{2,3-Difluorobenzylmagnesium bromide} 2,3-Difluorobenzyl bromide+Magnesium→2,3-Difluorobenzylmagnesium bromide

Industrial Production Methods

In an industrial setting, the production of 2,3-difluorobenzylmagnesium bromide follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems allows for continuous monitoring and adjustment of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluorobenzylmagnesium bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

    Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.

    Coupling Reactions: Participates in coupling reactions with various electrophiles to form complex organic molecules.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common electrophiles that react with 2,3-difluorobenzylmagnesium bromide to form alcohols.

    Alkyl Halides: Used in nucleophilic substitution reactions to form new carbon-carbon bonds.

    Catalysts: Transition metal catalysts, such as palladium, are often used in coupling reactions.

Major Products

    Alcohols: Formed from the reaction with carbonyl compounds.

    New Carbon-Carbon Bonds: Formed from nucleophilic substitution and coupling reactions.

Scientific Research Applications

2,3-Difluorobenzylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-difluorobenzylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. This reactivity allows for the formation of new carbon-carbon bonds, which is a fundamental step in many organic synthesis reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromobenzylmagnesium bromide
  • 3,4-Difluorobenzylmagnesium bromide
  • 3,5-Difluorobenzylmagnesium bromide

Uniqueness

2,3-Difluorobenzylmagnesium bromide is unique due to the specific positioning of the fluorine atoms on the benzyl ring, which can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable reagent for specific synthetic applications where other Grignard reagents may not be as effective.

Properties

IUPAC Name

magnesium;1,2-difluoro-3-methanidylbenzene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2.BrH.Mg/c1-5-3-2-4-6(8)7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZCZXKFVFGIKN-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=C(C(=CC=C1)F)F.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2Mg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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